4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

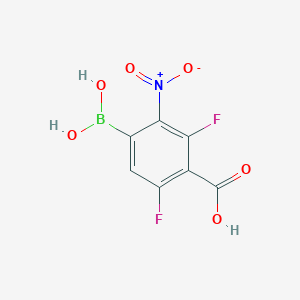

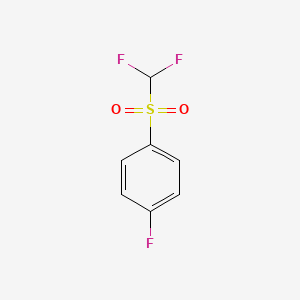

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid, also known as CF3DNPB, is an organic compound of scientific interest . It has a molecular weight of 246.92 . The IUPAC name for this compound is 4-borono-2,6-difluoro-3-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid can be represented by the linear formula C7H4BF2NO6 . The InChI code for this compound is 1S/C7H4BF2NO6/c9-3-1-2 (8 (14)15)6 (11 (16)17)5 (10)4 (3)7 (12)13/h1,14-15H, (H,12,13) .Chemical Reactions Analysis

Boronic acids, such as 4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid is a solid compound . It should be stored in a refrigerated environment .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a boron reagent in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of B-Raf Kinase Inhibitors

4-Borono-2,6-difluoro-3-nitrobenzoic acid is used for the synthesis of B-Raf kinase inhibitors such as vemurafenib. These inhibitors cause programmed cell death (apoptosis) in melanoma cell lines .

Synthesis of Fluoroquinolone Antibiotics

This compound is also used in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a type of broad-spectrum antibiotics that are commonly used to treat a variety of illnesses such as respiratory and urinary tract infections .

Palladium-Catalyzed Cross-Couplings

It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Synthesis of o-Phenylphenols

This compound is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings

It can be used as a reagent for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings .

Ruthenium Catalyzed Direct Arylation

This compound can be used in ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines .

Diels-Alder or C-H Activation Reactions

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. In the context of Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in sm cross-coupling suggests it may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the context .

Pharmacokinetics

The compound’s predicted density is 177±01 g/cm3, and its predicted boiling point is 4803±550 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its potential role in SM cross-coupling, it may contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests it may be stable under a wide range of temperatures . .

properties

IUPAC Name |

4-borono-2,6-difluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO6/c9-3-1-2(8(14)15)6(11(16)17)5(10)4(3)7(12)13/h1,14-15H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNATQFOBCZWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxy-3,5-difluoro-2-nitrophenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2429616.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2429618.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B2429620.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2429624.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid](/img/structure/B2429625.png)

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)